Ilginatinib (NS-018) is a highly potent, orally bioavailable small-molecule inhibitor targeting Janus kinase 2 (JAK2) and Src-family kinases. With a sub-nanomolar IC50 of 0.72 nM for JAK2, it is primarily procured for preclinical and translational research involving myeloproliferative neoplasms (MPNs) and the JAK2V617F mutation . Unlike broader pan-kinase inhibitors, its specific structural profile allows for high on-target specificity in hematopoietic cell assays, making it a critical tool compound for isolating JAK2-dependent signaling pathways from the broader JAK/STAT network [1].
Substituting Ilginatinib with generic dual JAK1/JAK2 inhibitors, such as ruxolitinib, often confounds experimental results due to the simultaneous suppression of JAK1-mediated cytokine signaling (e.g., IL-6, IFN-α) . This dual inhibition can mask JAK2-specific phenotypic responses and introduce off-target immunosuppressive effects in complex in vivo models. Furthermore, because standard JAK2-selective inhibitors typically lack concurrent Src-family kinase activity, they fail to capture the dual-node suppression required for modeling certain advanced MPN phenotypes, rendering Ilginatinib's specific polypharmacology non-interchangeable for precise mechanistic studies [1].
Ilginatinib demonstrates a highly selective inhibition profile for JAK2 over JAK1, which is critical for isolating specific signaling cascades. In cell-free kinase assays, Ilginatinib exhibits a JAK2 IC50 of 0.72 nM and a JAK1 IC50 of 33 nM, representing a 46-fold selectivity . In contrast, the standard benchmark ruxolitinib acts as a dual inhibitor with near-equipotent activity against both targets (JAK1 IC50 ~3.3 nM; JAK2 IC50 ~2.8 nM) .
| Evidence Dimension | Enzymatic IC50 and Selectivity Ratio |
| Target Compound Data | JAK2 IC50 = 0.72 nM; 46-fold selectivity over JAK1 |
| Comparator Or Baseline | Ruxolitinib: JAK2 IC50 = 2.8 nM; ~1.2-fold selectivity over JAK1 |
| Quantified Difference | ~38-fold greater JAK2/JAK1 selectivity for Ilginatinib |
| Conditions | Cell-free kinase profiling assays |
Enables researchers to selectively probe JAK2V617F-driven pathways without confounding the assay with JAK1-mediated immunosuppression.
Ilginatinib exhibits strong differential cytotoxicity based on the mutational status of the target cells. It potently inhibits the proliferation of cell lines expressing constitutively active JAK2 (such as those with JAK2V617F or MPLW515L mutations) with IC50 values ranging from 11 to 120 nM [1]. Conversely, it shows minimal cytotoxicity against wild-type hematopoietic cell lines lacking activated JAK2, establishing a wide therapeutic window in vitro [1].
| Evidence Dimension | Antiproliferative IC50 |
| Target Compound Data | 11–120 nM in constitutively active JAK2 cell lines |
| Comparator Or Baseline | Minimal cytotoxicity in wild-type JAK2 hematopoietic cells |
| Quantified Difference | High differential sensitivity based on mutation status |
| Conditions | In vitro cell viability and proliferation assays |
Ensures high phenotypic specificity, reducing background noise and false positives in complex co-culture or bone marrow mononuclear cell (BMMNC) assays.
Beyond its primary JAK2 activity, Ilginatinib possesses a distinct polypharmacological profile by concurrently inhibiting Src-family kinases, particularly SRC and FYN . While pure JAK2-selective inhibitors isolate the JAK/STAT pathway, Ilginatinib's dual-node suppression is highly advantageous for research models where JAK2 and Src pathways are co-activated or exhibit synergistic roles in disease progression [1].
| Evidence Dimension | Secondary kinase target profile |
| Target Compound Data | Potent concurrent inhibition of JAK2, SRC, and FYN |
| Comparator Or Baseline | Standard highly selective JAK2 inhibitors (lack significant Src-family suppression) |
| Quantified Difference | Presence vs. absence of dual JAK2/Src inhibition |
| Conditions | Broad kinase profiling panels |
Provides a unique pharmacological tool for modeling complex myeloproliferative diseases where dual pathway suppression is required.
For in vitro assay preparation, the procurement of Ilginatinib as a free base (CAS 1239358-86-1) offers distinct handling advantages over its hydrochloride (CAS 1239358-85-0) or maleate forms. The free base demonstrates optimal solubility in DMSO for high-throughput screening stock solutions, avoiding the localized pH shifts and potential precipitation issues that can occur when introducing acidic counterions into sensitive cell culture media . While the salt forms are typically reserved for aqueous in vivo dosing, the free base remains the standard for reproducible in vitro kinase profiling .
| Evidence Dimension | Assay formulation compatibility |
| Target Compound Data | Ilginatinib free base (CAS 1239358-86-1): Optimal for DMSO stock solutions |
| Comparator Or Baseline | Ilginatinib HCl/Maleate: Introduces acidic counterions upon dissolution |
| Quantified Difference | Elimination of counterion-induced pH artifacts in microplate assays |
| Conditions | In vitro high-throughput screening and cell culture media preparation |
Procuring the free base ensures reproducible dissolution and stability in DMSO-based workflows, preventing artifactual readouts in pH-sensitive cellular assays.
Due to its 46-fold selectivity for JAK2 over JAK1, Ilginatinib is the optimal choice for in vitro and in vivo models of primary myelofibrosis and polycythemia vera where researchers must isolate JAK2-specific signaling without the confounding effects of JAK1 suppression.
Ilginatinib is specifically procured for complex oncological models requiring simultaneous suppression of the JAK/STAT and Src-family kinase pathways, eliminating the need to formulate a two-drug cocktail and reducing variable pharmacokinetic interactions in animal models [1].
Because of its minimal cytotoxicity against wild-type hematopoietic cells, Ilginatinib is highly suited for colony-forming unit (CFU) assays using patient-derived BMMNCs, allowing for clean differentiation between normal and mutated cell responses [1].
Procuring the free base form of Ilginatinib is highly recommended for automated DMSO-based screening workflows, as it prevents the introduction of counterions that could alter the pH of microplate assay buffers and compromise reproducibility .